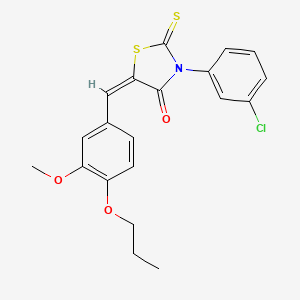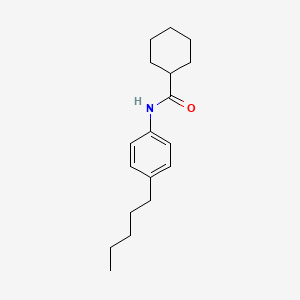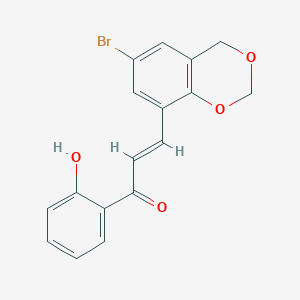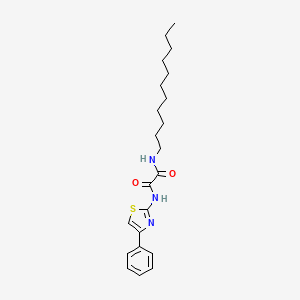
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “compound A” , is a complex organic molecule with a thiazolidinone core. Let’s break down its structure:
- The thiazolidinone scaffold consists of a five-membered ring containing a sulfur atom (thio) and a nitrogen atom (azolidine).
- The compound features a conjugated double bond (denoted by the “5E” in its name) between the central carbon atoms of the thiazolidinone ring and the benzylidene moiety.
准备方法
Synthetic Routes
Several synthetic routes exist for the preparation of compound A. Here are two common approaches:
-
Heterocyclization Reaction
- Starting from appropriate precursors, a heterocyclization reaction is employed to form the thiazolidinone ring.
- The chlorophenyl and methoxypropoxybenzylidene substituents are introduced through suitable functional group transformations.
- The double bond configuration (E-isomer) is crucial for its biological activity.
-
Knoevenagel Condensation
- A Knoevenagel condensation between an aldehyde (e.g., 3-methoxy-4-propoxybenzaldehyde) and a thioamide (e.g., 2-thioxo-1,3-thiazolidin-4-one) yields compound A.
- The reaction typically occurs in the presence of a base (e.g., piperidine) and a solvent (e.g., ethanol).
Industrial Production
While compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
化学反应分析
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond can yield the corresponding saturated thiazolidinone.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Major products formed during these reactions depend on reaction conditions and substituent patterns.
科学研究应用
Compound A finds applications in diverse fields:
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biological Studies: It may interact with specific protein targets, affecting cellular processes.
Materials Science: Its unique structure inspires the design of novel materials.
作用机制
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
While compound A shares structural features with other thiazolidinones, its specific combination of substituents makes it distinct. Similar compounds include:
Compound B: A related thiazolidinone with a different substituent pattern.
Compound C: Another E-isomer with a similar core structure.
属性
分子式 |
C20H18ClNO3S2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h4-8,10-12H,3,9H2,1-2H3/b18-11+ |
InChI 键 |
MSDRMLSBDSTYFI-WOJGMQOQSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)

![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)


![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
